molecular formula C20H14N4O2 B8042571 1,4-Bis(4-amino-2-cyanophenoxy)benzene

1,4-Bis(4-amino-2-cyanophenoxy)benzene

Cat. No.: B8042571
M. Wt: 342.3 g/mol
InChI Key: OWAJTBWUNKXTGO-UHFFFAOYSA-N
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Description

1,4-Bis(4-amino-2-cyanophenoxy)benzene is an aromatic diamine featuring a central benzene ring linked to two 4-amino-2-cyanophenoxy groups via ether bonds. This compound combines electron-donating amino (-NH₂) and electron-withdrawing cyano (-CN) substituents, which synergistically influence its electronic, thermal, and solubility properties.

Properties

IUPAC Name

5-amino-2-[4-(4-amino-2-cyanophenoxy)phenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c21-11-13-9-15(23)1-7-19(13)25-17-3-5-18(6-4-17)26-20-8-2-16(24)10-14(20)12-22/h1-10H,23-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAJTBWUNKXTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C#N)OC3=C(C=C(C=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1,4-Bis(4-amino-2-cyanophenoxy)benzene and its analogs:

Compound Substituents Functional Groups Key Properties/Applications References
This compound 4-amino, 2-cyano Amino, Cyano, Ether Enhanced solubility (due to -CN), potential for high-Tg polymers, optoelectronic materials N/A
1,4-Bis(4-aminophenoxy)benzene 4-amino Amino, Ether High thermal stability (Tg > 300°C), polyimides for flexible electronics
1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP) 3,5-dichloropyridyloxy Chloro, Pyridyl, Ether Potent enzyme inducer (ED₅₀ = 1.63 × 10⁻⁷ mol/kg), long-acting biological effects
1,4-Bis(4-methylstyryl)benzene 4-methylstyryl Styryl Nanocrystals (60 nm avg. size), blue/red optical shifts, photonic applications
1,4-Bis(3-carboxy-3-oxo-prop-1-enyl)benzene Carboxy-oxo-propenyl Carboxy, Ketone Nonlinear optical properties (hyperpolarizability = 1.31 × 10⁻²⁹ esu), metal chelation

Thermal and Solubility Properties

  • 1,4-Bis(4-aminophenoxy)benzene: Exhibits high thermal stability (decomposition >400°C) due to rigid backbone and hydrogen bonding between -NH₂ groups . Limited solubility in polar solvents (e.g., DMF, NMP) necessitates structural modifications for processability.
  • This compound: The -CN groups are expected to improve solubility in aprotic solvents (e.g., DMSO) while maintaining thermal resistance. The electron-withdrawing nature of -CN may reduce chain packing, lowering crystallinity compared to its non-cyano analog.

Optical and Electronic Behavior

  • 1,4-Bis(4-methylstyryl)benzene Nanocrystals: Display absorption/emission shifts (blue shift in THF: λabs = 350 nm; red shift in water: λem = 450 nm) due to quantum confinement and solvent interactions .
  • 1,4-Bis(3-carboxy-3-oxo-prop-1-enyl)benzene: Theoretical calculations (MP2/6-31G**) predict significant hyperpolarizability (β = 1.31 × 10⁻²⁹ esu), suggesting utility in nonlinear optics (NLO) .

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